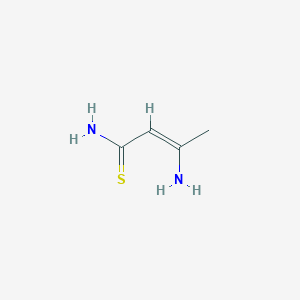
3-chloro-6-(trifluoromethyl)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-6-(trifluoromethyl)isoquinoline is a research chemical . It belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Synthesis Analysis
Fluorinated isoquinolines, such as 3-chloro-6-(trifluoromethyl)isoquinoline, have been synthesized using modern synthetic methodologies . These approaches include the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .Molecular Structure Analysis
The molecular formula of 3-chloro-6-(trifluoromethyl)isoquinoline is C10H5ClF3N . The molecular weight is 231.60 . The InChI code is 1S/C10H5ClF3N/c11-9-4-7-3-8(10(12,13)14)2-1-6(7)5-15-9/h1-5H .Physical And Chemical Properties Analysis
3-chloro-6-(trifluoromethyl)isoquinoline has a LogP value of 3.90700 . This value indicates its lipophilicity, which can influence its behavior in biological systems. The compound also has a topological polar surface area of 12.9 , which can affect its ability to cross cell membranes.Wissenschaftliche Forschungsanwendungen
Agrochemical Applications
Trifluoromethylpyridines, including 3-chloro-6-(trifluoromethyl)isoquinoline, are widely used in the agrochemical industry . They are key structural motifs in active agrochemical ingredients . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Trifluoromethylpyridines are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . For example, Alpelisib, a drug used to treat breast cancer, contains trifluoromethyl alkyl substituted pyridine .
Veterinary Applications
Two veterinary products containing the TFMP moiety have been granted market approval . These products leverage the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis of Other Compounds
Trifluoromethylpyridines can be used as intermediates in the synthesis of other compounds . For example, some products can be reduced to 3-(trifluoromethyl)pyridine (3-TF) by catalytic hydrogenolysis and then fed back into the reactor to reduce overall production costs .
Development of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is becoming an increasingly important research topic . Trifluoromethylpyridines play a significant role in this field, as more than 50% of the pesticides launched in the last two decades have been fluorinated .
Research and Development
The unique properties of trifluoromethylpyridines make them an important subgroup of fluorinated compounds, and they are expected to have many novel applications in the future .
Wirkmechanismus
Fluorinated isoquinolines, such as 3-chloro-6-(trifluoromethyl)isoquinoline, have unique characteristics such as biological activities and light-emitting properties . The biological activities of these compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Safety and Hazards
Zukünftige Richtungen
Fluorinated isoquinolines, including 3-chloro-6-(trifluoromethyl)isoquinoline, have attracted widespread attention as important components of pharmaceuticals and materials . A growing interest in fluorinated derivatives of quinolines stimulates research studies aimed at the development of novel methods of synthesis, studying the reactivity of fluorinated quinolines, and their plausible practical applications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-chloro-6-(trifluoromethyl)isoquinoline involves the introduction of a chloro group and a trifluoromethyl group onto an isoquinoline ring.", "Starting Materials": [ "2-chloroisoquinoline", "trifluoromethyl iodide", "potassium carbonate", "copper(I) iodide", "N,N-dimethylformamide", "acetonitrile" ], "Reaction": [ "Step 1: 2-chloroisoquinoline is reacted with potassium carbonate and copper(I) iodide in N,N-dimethylformamide to form 3-chloroisoquinoline.", "Step 2: Trifluoromethyl iodide is added to the reaction mixture and the reaction is heated to form 3-chloro-6-(trifluoromethyl)isoquinoline.", "Step 3: The product is isolated by filtration and washed with acetonitrile." ] } | |
CAS-Nummer |
1357945-78-8 |
Produktname |
3-chloro-6-(trifluoromethyl)isoquinoline |
Molekularformel |
C10H5ClF3N |
Molekulargewicht |
231.6 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



